molecular formula C13H20N2O4S B5861870 N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide

N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide

Cat. No. B5861870
M. Wt: 300.38 g/mol
InChI Key: WSRREIXRFZXIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 works by activating sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in many physiological processes, including smooth muscle relaxation and vasodilation. By activating sGC, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 increases the production of cGMP, leading to the biochemical and physiological effects observed in studies.
Biochemical and Physiological Effects:
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to have anti-inflammatory and anti-proliferative effects, which may make it useful in the treatment of conditions such as atherosclerosis and cancer. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to improve endothelial function, which can have a positive impact on cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation in a controlled manner. However, one limitation of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are many potential future directions for research on N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition for which current treatments are limited. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 may have applications in the treatment of other cardiovascular and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 involves the reaction between 2-methoxyaniline and tert-butylamine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is then purified by column chromatography.

Scientific Research Applications

N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been the subject of numerous scientific studies, particularly in the field of cardiovascular research. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.

properties

IUPAC Name

N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9(16)14-11-8-10(6-7-12(11)19-5)20(17,18)15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRREIXRFZXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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